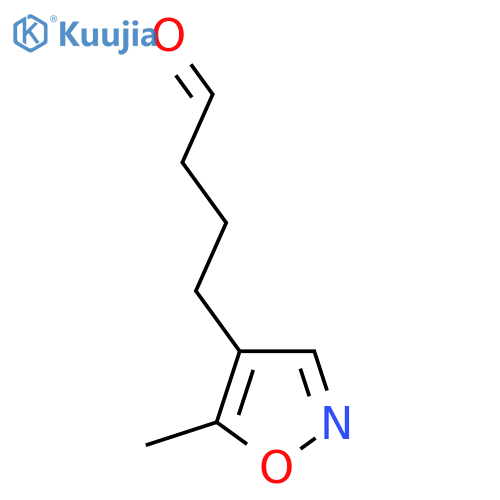Cas no 2228267-15-8 (4-(5-Methyl-1,2-oxazol-4-yl)butanal)

2228267-15-8 structure
商品名:4-(5-Methyl-1,2-oxazol-4-yl)butanal
4-(5-Methyl-1,2-oxazol-4-yl)butanal 化学的及び物理的性質
名前と識別子
-
- 2228267-15-8
- 4-(5-methyl-1,2-oxazol-4-yl)butanal
- EN300-1832915
- 4-(5-Methyl-1,2-oxazol-4-yl)butanal
-
- インチ: 1S/C8H11NO2/c1-7-8(6-9-11-7)4-2-3-5-10/h5-6H,2-4H2,1H3
- InChIKey: ZUCFTUKHMPIAPF-UHFFFAOYSA-N
- ほほえんだ: O1C(C)=C(C=N1)CCCC=O
計算された属性
- せいみつぶんしりょう: 153.078978594g/mol
- どういたいしつりょう: 153.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 127
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
4-(5-Methyl-1,2-oxazol-4-yl)butanal 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1832915-0.25g |
4-(5-methyl-1,2-oxazol-4-yl)butanal |
2228267-15-8 | 0.25g |
$1447.0 | 2023-09-19 | ||
| Enamine | EN300-1832915-2.5g |
4-(5-methyl-1,2-oxazol-4-yl)butanal |
2228267-15-8 | 2.5g |
$3080.0 | 2023-09-19 | ||
| Enamine | EN300-1832915-1.0g |
4-(5-methyl-1,2-oxazol-4-yl)butanal |
2228267-15-8 | 1g |
$1572.0 | 2023-06-01 | ||
| Enamine | EN300-1832915-0.05g |
4-(5-methyl-1,2-oxazol-4-yl)butanal |
2228267-15-8 | 0.05g |
$1320.0 | 2023-09-19 | ||
| Enamine | EN300-1832915-0.5g |
4-(5-methyl-1,2-oxazol-4-yl)butanal |
2228267-15-8 | 0.5g |
$1509.0 | 2023-09-19 | ||
| Enamine | EN300-1832915-1g |
4-(5-methyl-1,2-oxazol-4-yl)butanal |
2228267-15-8 | 1g |
$1572.0 | 2023-09-19 | ||
| Enamine | EN300-1832915-0.1g |
4-(5-methyl-1,2-oxazol-4-yl)butanal |
2228267-15-8 | 0.1g |
$1384.0 | 2023-09-19 | ||
| Enamine | EN300-1832915-5.0g |
4-(5-methyl-1,2-oxazol-4-yl)butanal |
2228267-15-8 | 5g |
$4557.0 | 2023-06-01 | ||
| Enamine | EN300-1832915-10.0g |
4-(5-methyl-1,2-oxazol-4-yl)butanal |
2228267-15-8 | 10g |
$6758.0 | 2023-06-01 | ||
| Enamine | EN300-1832915-5g |
4-(5-methyl-1,2-oxazol-4-yl)butanal |
2228267-15-8 | 5g |
$4557.0 | 2023-09-19 |
4-(5-Methyl-1,2-oxazol-4-yl)butanal 関連文献
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Luyao Mei,Guangxu Wang,Jia Deng,Junfeng Xiao,Xing Guo Soft Matter, 2019,15, 9150-9156
2228267-15-8 (4-(5-Methyl-1,2-oxazol-4-yl)butanal) 関連製品
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
